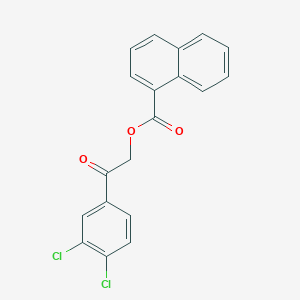

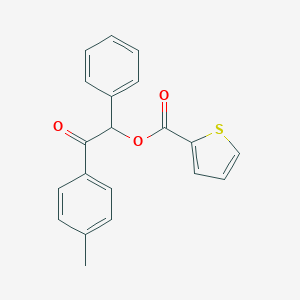

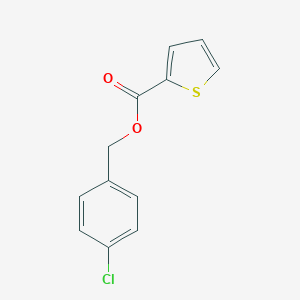

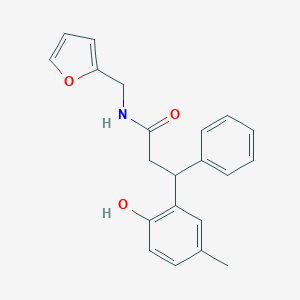

![molecular formula C17H19N3O2 B215969 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215969.png)

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been found to have potential therapeutic applications in the treatment of cancer, particularly breast cancer. In

Mechanism of Action

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione works by binding to the ATP-binding site of CDK4 and CDK6, preventing their activation. This results in the inhibition of the phosphorylation of the retinoblastoma protein (Rb), which is necessary for cell cycle progression. As a result, cancer cells are unable to progress through the cell cycle and undergo cell division.

Biochemical and Physiological Effects:

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been found to have a number of biochemical and physiological effects. In addition to inhibiting CDK4 and CDK6, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to decrease the expression of genes involved in cell cycle progression and increase the expression of genes involved in apoptosis.

Advantages and Limitations for Lab Experiments

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use in lab experiments. It has been found to have limited efficacy in certain types of cancer, and its use may be limited by the development of resistance.

Future Directions

There are a number of future directions for research on 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of research is the development of combination therapies that can enhance its efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. Additionally, there is ongoing research into the development of more potent and selective CDK inhibitors that may have greater therapeutic potential.

Synthesis Methods

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-isopropylpyrimidine to form 2,4-dichloro-5-isopropyl-6-methylpyrimidine. This intermediate is then reacted with 2-phenylacetyl chloride to form 2,4-dichloro-5-isopropyl-6-methyl-1-phenyl-1H-pyrimidine. The final step involves the cyclization of this compound with phthalic anhydride to form 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione.

Scientific Research Applications

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be particularly effective in the treatment of estrogen receptor-positive (ER+) breast cancer. 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione works by inhibiting CDK4 and CDK6, which are involved in cell cycle progression. By inhibiting these kinases, 6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can prevent cancer cells from dividing and proliferating.

properties

Product Name |

6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |

|---|---|

Molecular Formula |

C17H19N3O2 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

1,3-dimethyl-5-phenyl-6-propan-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H19N3O2/c1-11(2)20-10-13-14(15(20)12-8-6-5-7-9-12)16(21)19(4)17(22)18(13)3/h5-11H,1-4H3 |

InChI Key |

GACRWKCJKZKZHR-UHFFFAOYSA-N |

SMILES |

CC(C)N1C=C2C(=C1C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CC(C)N1C=C2C(=C1C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

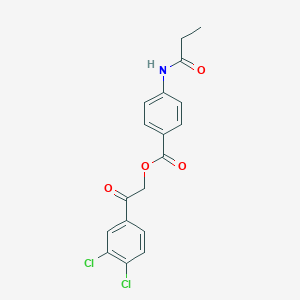

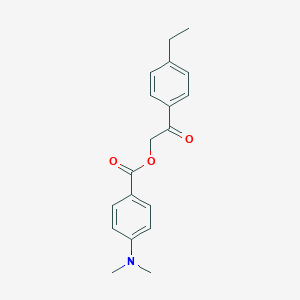

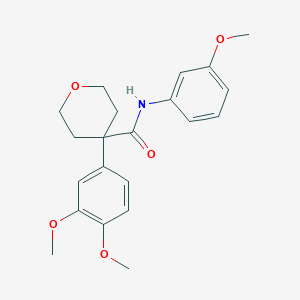

![N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B215897.png)